A Comprehensive Technical Guide to 6-Methyl-1H-indole-5-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery
A Comprehensive Technical Guide to 6-Methyl-1H-indole-5-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth exploration of 6-Methyl-1H-indole-5-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, spectroscopic profile, synthetic methodologies, and critical role as a precursor in the synthesis of complex therapeutic agents.
Part 1: Core Compound Profile and Physicochemical Properties
6-Methyl-1H-indole-5-carbonitrile belongs to the indole family, a privileged scaffold in medicinal chemistry due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2] The strategic placement of a methyl group at the C6 position and a nitrile group at the C5 position makes this molecule a versatile intermediate for further chemical elaboration.
The nitrile group, in particular, is a valuable functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, opening numerous avenues for analog synthesis. The methyl group can influence the molecule's electronic properties and provide steric bulk that can be crucial for modulating binding affinity and selectivity to a target protein.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 1000343-22-5 | [3][4][5] |
| Molecular Formula | C₁₀H₈N₂ | [3][4] |
| Molecular Weight | 156.18 g/mol | [4] |
| Appearance | Solid | [3] |
| Melting Point | 276°C | [4] |
| Boiling Point | 482.9°C at 760 mmHg | [4] |
| MDL Number | MFCD09026973 | [4] |
Part 2: Spectroscopic Characterization - A Validating Framework
While specific spectra for this exact compound are not publicly available, its structure allows for a reliable prediction of its spectroscopic characteristics based on known data for similar indole derivatives.[6][7] These data are essential for identity confirmation and purity assessment post-synthesis.
¹H NMR Spectroscopy (500 MHz, DMSO-d₆):
-
N-H Proton: A broad singlet expected around δ 11.0-11.5 ppm.
-
Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.0 ppm). The proton at C4 would likely be a singlet around δ 7.8-8.0 ppm. The C7 proton would appear as a singlet around δ 7.4-7.6 ppm. The protons at C2 and C3 would appear as doublets of doublets or triplets around δ 6.5-7.5 ppm.
-
Methyl Protons: A sharp singlet for the C6-methyl group is expected around δ 2.4-2.5 ppm.
¹³C NMR Spectroscopy (125 MHz, DMSO-d₆):
-
Quaternary Carbons: The nitrile carbon (C≡N) would appear around δ 118-120 ppm. The indole carbons C3a, C7a, C5, and C6 would also be in the δ 100-140 ppm range, with the C5 bearing the nitrile being significantly downfield.
-
CH Carbons: Aromatic CH carbons (C2, C3, C4, C7) will resonate in the δ 100-130 ppm region.
-
Methyl Carbon: The C6-methyl carbon would show a signal around δ 20-22 ppm.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C≡N Stretch: A characteristic sharp, medium-intensity peak around 2220-2230 cm⁻¹. This is a key diagnostic peak for confirming the presence of the nitrile group.
-
C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.
Mass Spectrometry (MS):
-
Electron Ionization (EI): The molecular ion peak (M⁺) would be observed at m/z = 156.
Part 3: Synthesis Methodology - A Representative Protocol
Workflow Diagram: Synthesis of 6-Methyl-1H-indole-5-carbonitrile
Caption: A plausible two-step synthesis pathway from a commercially available starting material.
Detailed Step-by-Step Protocol:
Step 1: Fischer Indole Synthesis of 5-Bromo-6-methyl-1H-indole
-
Diazotization: Dissolve 4-bromo-3-methylaniline in a 3M HCl solution and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C. The formation of the diazonium salt is critical and temperature control prevents its decomposition.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated HCl. Add the cold diazonium salt solution slowly to the SnCl₂ solution. The resulting precipitate, the hydrazine hydrochloride salt, is filtered and washed with a cold solvent like diethyl ether. This reduction step is the cornerstone of preparing the necessary hydrazine intermediate.
-
Cyclization: The isolated (4-bromo-3-methylphenyl)hydrazine is then reacted with an α-keto acid, such as pyruvic acid, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) with heating. The reaction proceeds through a hydrazone intermediate which then undergoes a[5][5]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.
-
Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield crude 5-bromo-6-methyl-1H-indole.
Step 2: Cyanation to 6-Methyl-1H-indole-5-carbonitrile
-
Reaction Setup: The 5-bromo-6-methyl-1H-indole is dissolved in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Rosenmund-von Braun Reaction: Copper(I) cyanide (CuCN) is added to the solution. The mixture is heated to a high temperature (typically 150-200°C) for several hours. This nucleophilic substitution reaction replaces the bromine atom with a nitrile group. The use of a copper catalyst is essential for this transformation to proceed efficiently.
-
Purification: Upon completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes. The product is then extracted into an organic solvent. The crude product is purified by column chromatography on silica gel to afford pure 6-Methyl-1H-indole-5-carbonitrile.
Part 4: Application in Drug Discovery and Medicinal Chemistry
The indole nucleus is a cornerstone of modern drug design.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] 6-Methyl-1H-indole-5-carbonitrile serves as a valuable starting material for creating libraries of novel compounds for high-throughput screening.
Role as a Molecular Scaffold:
The structure of 6-Methyl-1H-indole-5-carbonitrile is particularly advantageous for drug design for several reasons:
-
Vector for Elaboration: The nitrile group at C5 provides a key attachment point for introducing diverse functionalities to explore the chemical space around a biological target.
-
Metabolic Stability: The methyl group at C6 can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of a potential drug candidate.
-
Modulation of Potency: The substitution pattern on the indole ring is known to significantly influence binding affinity. For instance, substitutions at the C5 and C6 positions can enhance potency in certain inhibitor classes.[8]
Conceptual Drug Development Workflow:
Caption: The central role of the title compound as a starting block in a typical drug discovery pipeline.
This compound is primarily used in research and development as an intermediate in organic synthesis for producing pharmaceuticals and agrochemicals.[4] Its structure is particularly valuable for developing compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.[4]
Part 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 6-Methyl-1H-indole-5-carbonitrile.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from direct light and incompatible materials. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.[4]
Part 6: References
-
6-Methyl-1H-indole-5-carbonitrile. MySkinRecipes. [Link]
-
6-Methyl-1H-indole-5-carbonitrile (1 x 500 mg). Alchimica. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
-
Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. PMC. [Link]
-
Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]
-
Breakthrough in indole chemistry could accelerate drug development. EurekAlert!. [Link]
-
Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Breakthrough in indole chemistry could accelerate drug development | EurekAlert! [eurekalert.org]
- 3. 6-Methyl-1H-indole-5-carbonitrile | CymitQuimica [cymitquimica.com]
- 4. 6-Methyl-1H-indole-5-carbonitrile [myskinrecipes.com]
- 5. 6-Methyl-1H-indole-5-carbonitrile (1 x 500 mg) | Alchimica [shop.alchimica.cz]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
